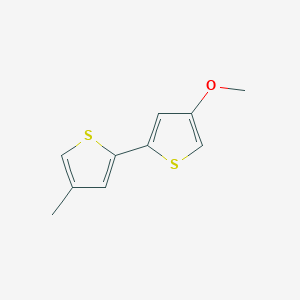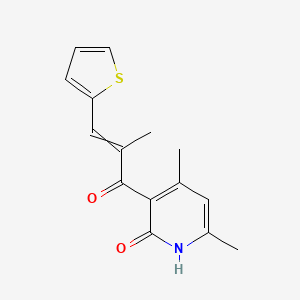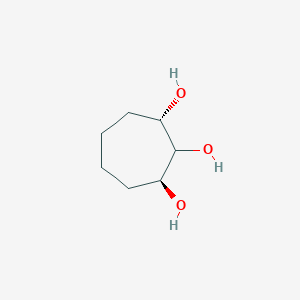![molecular formula C36H34Cl2Si B12577665 Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- CAS No. 209121-53-9](/img/structure/B12577665.png)
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- is a complex organosilicon compound with the molecular formula C36H34Cl2Si. This compound is characterized by its unique structure, which includes two 4-chlorophenyl groups and two 1,4-dihydro-2-methyl-1-azulenyl groups attached to a central silicon atom. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- typically involves the reaction of 4-chlorophenyl and 1,4-dihydro-2-methyl-1-azulenyl derivatives with a silicon-containing reagent. One common method involves the use of chlorosilanes as the silicon source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where organosilicon compounds have shown efficacy.
Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, bis[4-(4-fluorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
- Silane, bis[4-(4-bromophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
- Silane, bis[4-(4-methylphenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
Uniqueness
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical properties such as increased reactivity in substitution reactions. The combination of these groups with the 1,4-dihydro-2-methyl-1-azulenyl moieties creates a compound with distinct physical and chemical characteristics, making it valuable for various applications.
Propriétés
Numéro CAS |
209121-53-9 |
|---|---|
Formule moléculaire |
C36H34Cl2Si |
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
bis[4-(4-chlorophenyl)-2-methyl-1,4-dihydroazulen-1-yl]-dimethylsilane |
InChI |
InChI=1S/C36H34Cl2Si/c1-23-21-33-29(25-13-17-27(37)18-14-25)9-5-7-11-31(33)35(23)39(3,4)36-24(2)22-34-30(10-6-8-12-32(34)36)26-15-19-28(38)20-16-26/h5-22,29-30,35-36H,1-4H3 |
Clé InChI |
XRSBIYVVKZSCLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=C(C=C5)Cl)C)C=CC=CC2C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
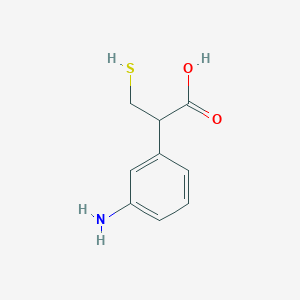

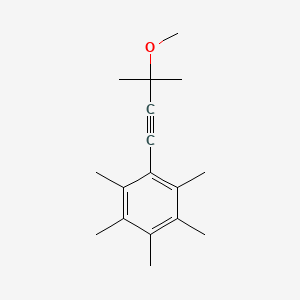
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
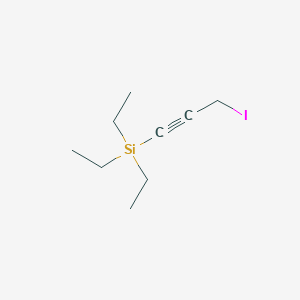
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
![5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione](/img/structure/B12577622.png)
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
